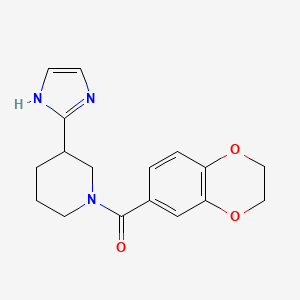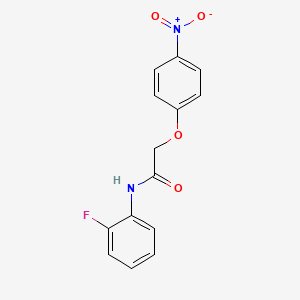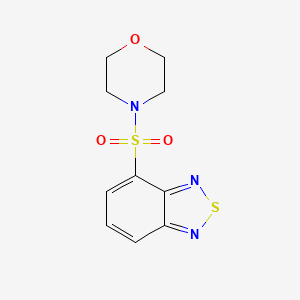![molecular formula C20H26N4O3 B5547621 8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5547621.png)
8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one belongs to a class of compounds characterized by the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core structure. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives often involves multistep chemical reactions starting from readily available precursors. The synthesis route may include key steps such as cyclization, acylation, and substitution reactions to introduce various functional groups at specific positions on the core structure (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a spiro configuration that incorporates both a diazepine ring and an oxazolidine ring, forming a bicyclic system. This unique structure contributes to the compound's chemical stability and biological activity. Crystallographic studies of similar compounds provide insights into their conformational preferences and intermolecular interactions, which are crucial for understanding their biological functions (Quadrelli et al., 2011).
Chemical Reactions and Properties
Compounds with the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions can be exploited to further modify the compound and enhance its biological properties. The chemical reactivity is influenced by the presence of functional groups and the spirocyclic structure, which can affect the electron distribution and steric hindrance (Chiaroni et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthetic Approaches
The synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors has been demonstrated, highlighting a method for constructing spirocyclic structures, a core feature in many biologically active compounds (Martin‐Lopez & Bermejo, 1998). Similarly, innovative synthetic strategies have been employed to create libraries of 1,4,8-triazaspiro[4.5]decan-2-ones, showcasing the versatility of spirocyclic compounds in medicinal chemistry (Feliu, Martínez, & Amblard, 2004).
Structural Characterization
Crystallographic studies have provided insights into the molecular geometry and intermolecular interactions of spirocyclic compounds, facilitating a deeper understanding of their potential biological activities. For instance, the crystal structure and antidiabetic activity of 2-aminospiropyrazolinium tosylates were investigated, highlighting the structure-activity relationships crucial for antidiabetic drug design (Kayukova et al., 2022).
Biological Activities
Antibacterial and Antifungal Properties
The design and synthesis of novel spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines revealed significant biological activity against various strains, underscoring the potential of spiro compounds in antimicrobial drug development (Rajanarendar et al., 2010).
Antiviral Efficacy
Research into 1-thia-4-azaspiro[4.5]decan-3-one derivatives has shown promising activity against human coronaviruses, highlighting the potential for spirocyclic compounds in antiviral therapy. Particularly, certain derivatives exhibited inhibitory effects on coronavirus replication, comparable to known inhibitors (Apaydın et al., 2019).
Eigenschaften
IUPAC Name |
8-(3H-benzimidazole-5-carbonyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-3-4-14(2)24-12-20(27-19(24)26)7-9-23(10-8-20)18(25)15-5-6-16-17(11-15)22-13-21-16/h5-6,11,13-14H,3-4,7-10,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRMBMIBEXEWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)
![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)
![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)
![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)
![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)


![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)
![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)
